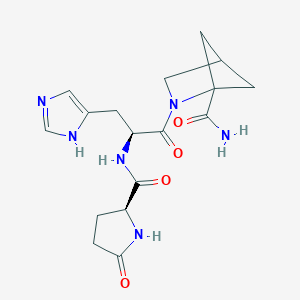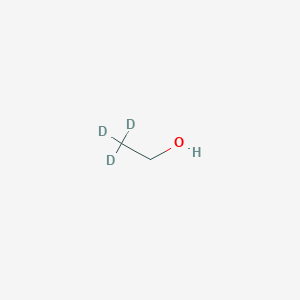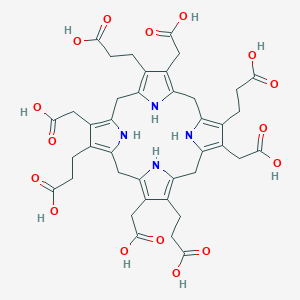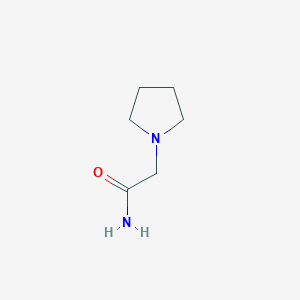
Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate
Overview
Description
Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.248 g/mol . This compound is characterized by the presence of an epoxy group, a methyl group, and an allyl ester group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allyl 6-methylcyclohex-3-enecarboxylate: The synthesis of Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate can be achieved through the epoxidation of Allyl 6-methylcyclohex-3-enecarboxylate using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation reactors where the reaction conditions are optimized for high yield and purity. The reaction is usually carried out at controlled temperatures and pressures to ensure the stability of the epoxy group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives such as diols and ketones.
Reduction: Alcohols and diols.
Substitution: Substituted cyclohexane derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides and esters.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of epoxy resins and other polymers with specific mechanical and chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
Epoxide Ring Opening: The primary mechanism of action involves the opening of the epoxide ring by nucleophiles, leading to the formation of various substituted products. This reaction is catalyzed by enzymes such as epoxide hydrolases in biological systems.
Ester Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, a reaction that is catalyzed by esterases.
Comparison with Similar Compounds
- Allyl 6-deoxyhexopyranoside
- 3,4-epoxy-1-methyl-6-acetoxymethylcyclohexane
- Allyl N-(3,4-dichlorophenyl)carbamate
- Methyl 4-methylcyclohexanecarboxylate
- Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate
Uniqueness:
- Epoxy Group: The presence of the epoxy group in Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate makes it highly reactive and versatile in various chemical reactions.
- Allyl Ester Group: The allyl ester group provides additional reactivity, allowing for further functionalization and modification of the compound.
Properties
IUPAC Name |
prop-2-enyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-4-13-11(12)8-6-10-9(14-10)5-7(8)2/h3,7-10H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOBRFMKKNAYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)CC1C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906100 | |
| Record name | Prop-2-en-1-yl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-39-3 | |
| Record name | Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3, allyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prop-2-en-1-yl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)



